2,4-Diaminoethoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 1,2-diamino-4,5-dimethoxybenzene demonstrates the versatility in derivatizing benzene structures for specific analytical and chemical properties. For instance, McLellan and Thornalley (1992) describe methods to produce 1,2-diamino-4,5-dimethoxybenzene dihydrochloride, showcasing a pathway that could be analogous to synthesizing 2,4-Diaminoethoxybenzene (McLellan & Thornalley, 1992).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4-Diaminoethoxybenzene, such as N,N'-bis(2,4-dimethoxybenzylidene)-1,2-diaminoethane, has been determined using single-crystal X-ray diffraction. This technique helps understand the configuration and stereochemistry, which is crucial for the analysis of 2,4-Diaminoethoxybenzene's molecular structure (Khalaji et al., 2010).
Chemical Reactions and Properties
1,2-Diamino-4,5-ethylenedioxybenzene has shown to be a highly sensitive reagent for aromatic aldehydes, indicating the reactivity of the diaminoethoxybenzene group towards electrophilic substrates. This reactivity is important for understanding the chemical behavior of 2,4-Diaminoethoxybenzene (Chao et al., 1988).
Physical Properties Analysis
Although specific studies on 2,4-Diaminoethoxybenzene are scarce, the physical properties of structurally related compounds provide insights into its potential characteristics. For example, the synthesis and characterization of diimine Schiff bases from 2,4-dimethoxybenzaldehyde suggest solubility and crystalline properties that could be relevant for 2,4-Diaminoethoxybenzene (Khalaji et al., 2010).
Chemical Properties Analysis
The chemical properties of 2,4-Diaminoethoxybenzene can be inferred from studies on related compounds, such as the cyclocondensation reactions involving 1,2-diamino-4-methylbenzene. These studies highlight the potential for 2,4-Diaminoethoxybenzene to undergo various chemical transformations, providing a basis for its application in synthetic chemistry (Insuasty et al., 1993).
Scientific Research Applications
Future Directions
There are no specific future directions or applications for 2,4-Diaminoethoxybenzene available in the public domain.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specialized databases or contact experts in the field.
properties
IUPAC Name |
4-ethoxybenzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHVJMJEWQQXBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6219-69-8 (sulfate), 67801-06-3 (dihydrochloride), 68015-98-5 (sulfate (1:1)) | |
Record name | 2,4-Diaminoethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005862771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80207333 | |
Record name | 2,4-Diaminoethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminoethoxybenzene | |
CAS RN |
5862-77-1 | |
Record name | 2,4-Diamino-1-ethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5862-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diaminoethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005862771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diaminoethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIAMINOETHOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BC329BNW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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